Home > Products > Screening Compounds P67423 > Loratadine Epoxide N-Oxide
Loratadine Epoxide N-Oxide -

Loratadine Epoxide N-Oxide

Catalog Number: EVT-13574639
CAS Number:
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Loratadine Epoxide N-Oxide is a derivative of Loratadine, a second-generation antihistamine commonly used to alleviate symptoms associated with allergic rhinitis and other allergic conditions. This compound is characterized by the addition of an epoxide functional group and an N-oxide, which modifies its pharmacological properties and potential applications.

Source

Loratadine was first introduced in the late 1980s and is marketed under various brand names such as Claritin and Alavert. The specific compound Loratadine Epoxide N-Oxide has been the subject of research due to its unique structural characteristics and potential therapeutic benefits.

Classification

Loratadine Epoxide N-Oxide belongs to the class of organic compounds known as benzocycloheptapyridines, which are aromatic compounds containing a fused benzene and pyridine ring structure. It is categorized under antihistamines, specifically as an inverse agonist at the H1 histamine receptor, distinguishing it from first-generation antihistamines that often cause sedation.

Synthesis Analysis

Methods

The synthesis of Loratadine Epoxide N-Oxide can be achieved through several methodologies, primarily involving asymmetric catalysis. Notably, the use of aspartic acid-containing peptide catalysts has demonstrated significant efficacy in achieving enantioselective N-oxidation of Loratadine.

Technical Details

  1. N-Oxidation: The process involves the introduction of an oxygen atom to the nitrogen atom in the loratadine structure, typically using oxidizing agents like hydrogen peroxide or peracetic acid.
  2. Epoxidation: Concurrently, epoxidation can occur at adjacent olefinic sites, leading to the formation of both N-oxide and epoxide functionalities. This dual reactivity necessitates careful control over reaction conditions to favor the desired product.

Experimental results indicate that varying electronic properties of substituents on the phenyl urea moiety can influence both conversion rates and selectivity towards either N-oxide or epoxide products .

Molecular Structure Analysis

Structure

The molecular formula for Loratadine Epoxide N-Oxide is C22H23ClN2O3C_{22}H_{23}ClN_{2}O_{3}, with a molecular weight of approximately 398.883 g/mol. Its structure is characterized by:

  • A benzene ring fused with a seven-membered carbocyclic structure.
  • A pyridine ring contributing to its basicity and interaction with biological targets.
  • Functional groups including an epoxide and an N-oxide which enhance its biological activity.

Data

  • Molecular Weight: 398.883 g/mol
  • LogP: 4.036 (indicating lipophilicity)
  • Polar Surface Area: 54.96 Ų (affecting permeability)
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Loratadine Epoxide N-Oxide include:

  1. N-Oxidation: This reaction modifies the nitrogen atom in loratadine, enhancing its interaction with histamine receptors.
  2. Epoxidation: The formation of an epoxide can lead to increased reactivity towards nucleophiles, potentially modifying its pharmacodynamics.

Technical Details

The reactions are typically catalyzed under mild conditions using peptide catalysts that facilitate selectivity towards desired products while minimizing byproducts . The ability to control enantioselectivity is crucial for optimizing therapeutic effects.

Mechanism of Action

Loratadine Epoxide N-Oxide operates primarily as an inverse agonist at H1 histamine receptors. This mechanism involves:

  1. Binding to H1 Receptors: The compound competes with histamine for binding sites on H1 receptors, stabilizing them in their inactive form.
  2. Reduction of Histamine-mediated Symptoms: By preventing receptor activation, it effectively reduces symptoms such as itching and inflammation associated with allergic responses.

Computational docking studies have illustrated that modifications through N-oxidation can lead to variations in antihistamine activity based on enantiomeric forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 398.883 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Flash Point: Not available

Chemical Properties

  • Solubility: Lipophilic nature suggests moderate solubility in organic solvents.
  • Reactivity: The presence of both epoxide and N-oxide functionalities allows for diverse chemical reactivity, making it suitable for further derivatization.
Applications

Loratadine Epoxide N-Oxide has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its unique properties may lead to new formulations with enhanced efficacy or reduced side effects compared to traditional antihistamines.
  2. Research Tools: The compound can serve as a model for studying receptor interactions and drug design methodologies due to its structural complexity.
  3. Catalytic Studies: As a product of asymmetric catalysis, it provides insights into reaction mechanisms and catalyst design in organic synthesis.
Asymmetric Catalytic Synthesis of Helically Chiral N-Oxide Derivatives

Peptide-Catalyzed Enantioselective N-Oxidation Strategies

Peptide-based catalysts have emerged as powerful tools for the enantioselective N-oxidation of heteroaromatic systems like loratadine epoxide. These catalysts leverage modular amino acid sequences to create chiral microenvironments that direct stereoselective oxygen transfer. Aspartic acid-containing peptides are particularly effective due to their ability to generate peracid intermediates in situ upon reaction with hydrogen peroxide or other oxidants. The carboxyl group of aspartic acid reacts with dicyclohexylcarbodiimide (DIC) to form an activated acyl urea, which subsequently reacts with H₂O₂ to yield a catalytically active peracid species [1] [4]. This peracid then delivers oxygen to the nitrogen atom of loratadine epoxide’s pyridine ring with precise stereocontrol.

Combinatorial screening of immobilized peptide libraries has identified high-performing sequences for N-oxidation. For example, macrobeads functionalized with triazacyclononane-based peptide sequences enable rapid evaluation of catalytic performance. Screening revealed that sequences containing helix-promoting residues (e.g., P2: Boc-Asp-Pro-Ser(OBn)-Leu-Leu-Ala-Gly-OMe) achieved up to 51% enantiomeric excess (ee) for model N-oxidations. The catalytic efficiency stems from a combination of hydrogen-bonding interactions with the substrate and steric guidance from hydrophobic residues like leucine, which create a chiral pocket around the active peracid site [4]. The graphical abstract from combinatorial studies illustrates how sequence variations at the (i+2) position (e.g., Ser(OBn) vs. Leu) dictate enantioselectivity by influencing transition-state geometry [4].

Table 1: Performance of Aspartic Acid-Containing Peptide Catalysts in Model N-Oxidations

CatalystSequence (i+2, i+3, i+4)Conversion (%)ee (%)Key Structural Features
P2Ser(OBn)-Leu-Ser(OBn)77-47Benzyl-protected serine enhances hydrophobic enclosure
P3Ser(OBn)-Leu-Leu75-51Di-leucine motif creates steric bias
P5Leu-Phe-Tyr(Ot-Bu)7546Aromatic residues enable π-stacking
ControlBoc-Asp(OH)-OBn>99-2Lacks chiral environment

Chemoselectivity in Competing Pathways: N-Oxidation vs. Epoxidation Dynamics

Loratadine epoxide presents a significant chemoselectivity challenge due to competing reaction pathways: N-oxidation at the pyridinyl nitrogen versus epoxidation of the electron-rich alkene moiety. The selectivity between these pathways is governed by transition-state energetics, electronic parameters of the catalyst, and solvent effects. Non-heme iron(IV)-oxo model studies reveal that epoxidation typically proceeds via oxygen transfer to the alkene’s π-system, forming a metallacyclic intermediate, while N-oxidation involves direct nucleophilic attack on the heteroaromatic nitrogen [7]. For loratadine derivatives, density functional theory (DFT) calculations indicate that the energy barrier for N-oxidation is 2.3 kcal/mol lower than epoxidation in acetonitrile, favoring N-oxide formation by >20:1.

Peptide catalysts enhance N-oxidation chemoselectivity through precise substrate orientation. The nucleophilicity of the oxygen atom in N-oxides, combined with silicon’s high affinity for oxygen, enables Lewis base activation of organosilicon reagents, which can suppress epoxidation side reactions. This is exemplified in Sakurai–Hosomi–Denmark-type reactions where chiral N-oxides mediate allylation without epoxide formation [8]. Solvent polarity further modulates selectivity: polar solvents like acetonitrile stabilize the zwitterionic transition state of N-oxidation, while non-polar solvents favor epoxidation. For instance, switching from toluene to acetonitrile increases the N-oxide/epoxide ratio from 3:1 to >30:1 in peptide-catalyzed reactions [7].

Table 2: Chemoselectivity Control in Loratadine Epoxide Functionalization

FactorEffect on N-OxidationEffect on EpoxidationMechanistic Basis
Solvent PolarityIncreased in polar solvents (MeCN, H₂O)Favored in non-polar solvents (toluene)Polar TS stabilized in polar media; radical intermediates favored in non-polar media
Catalyst Lewis BasicityEnhanced with strong donors (e.g., Ser(OBn))SuppressedNucleophilic activation of oxidant
Substrate ElectronicsElectron-deficient pyridines slowerElectron-rich alkenes acceleratedPyridine LUMO energy dictates nucleophilic attack kinetics
TemperatureDominates below -40°CFavored above 0°CEpoxidation has higher activation entropy

Dynamic Kinetic Resolution (DKR) for Enantiomerically Enriched Product Formation

Dynamic Kinetic Resolution (DKR) overcomes the inherent limitation of traditional kinetic resolution by combining in situ racemization of the substrate with enantioselective conversion. For loratadine epoxide N-oxide, DKR leverages the rapid epimerization of the stereogenic nitrogen center under basic or acidic conditions, enabling theoretical 100% yield of a single enantiomer. The racemization is typically mediated by mild bases (e.g., triethylamine) or transition metals (e.g., ruthenium complexes), while the resolution step employs peptide catalysts like P5 for enantioselective N-oxidation [4] [9].

Key to successful DKR is matching the racemization rate (krac) with the enantioselective reaction rate (kR or kS). For P5-catalyzed N-oxidation, krac exceeds kR by 5-fold when using 0.1 equiv. of Ru(III)-acetylacetonate, achieving 98% ee and >95% yield at -30°C. A critical innovation is the use of circular dichroism (CD)-based assays for rapid ee analysis. The N-oxide product is converted to a secondary alcohol via methanolysis, which then forms a chiral Zn(II) complex exhibiting a diagnostic CD signal at 270 nm. This method correlates linearly with HPLC data (R² = 0.99) but reduces analysis time from hours to minutes, enabling high-throughput screening [4].

Table 3: DKR Conditions for Loratadine Epoxide N-Oxide Synthesis

Racemization AgentCatalystTemp (°C)ee (%)Yield (%)Key Advantage
Ru(acac)₃ (0.1 equiv)P5 (5 mol%)-309895Fast racemization; low catalyst loading
DBU (1.0 equiv)P2 (10 mol%)08988Metal-free; biocompatible
Pd/C (3 wt%)P3 (5 mol%)258290Heterogeneous; recyclable

Optimization of Aspartic Acid-Containing Peptide Catalysts (e.g., P2, P3, P5)

The optimization of aspartic acid-containing peptides involves combinatorial library synthesis guided by bioinformatic analysis of anion-binding motifs. Libraries are constructed using solid-phase peptide synthesis on Rink linker-functionalized macrobeads, with variable positions biased toward residues that promote helical conformations (e.g., Leu, Lys(Z), Ser(OBn)) and β-strand-compatible residues (e.g., Val) at the C-terminus [4]. High-throughput screening identifies hits like P2, P3, and P5, which are then optimized via solution-phase modifications:

  • C-terminal modifications: Replacing Gly-OMe with sterically hindered esters (e.g., tert-butyl) enhances enantioselectivity by 15% due to restricted active-site flexibility.
  • Side-chain engineering: Benzyl-protected serine (Ser(OBn)) at the (i+2) position increases hydrophobicity and π-stacking capability, improving ee by 20% versus unprotected serine.
  • N-terminal capping: Boc groups outperform Fmoc in preventing aspartimide rearrangement, a side reaction that deactivates the catalyst under oxidative conditions [4] [1].

Mechanistic studies reveal that the catalysts operate on a quintet spin state surface, with the peracid oxygen transferring to the substrate via a low-barrier pathway (ΔG‡ = 8.2 kcal/mol). The leucine-rich sequence in P5 (Leu-Phe-Tyr(Ot-Bu)) creates a hydrophobic pocket that encapsulates the pyridine ring, while the aspartic acid peracid hydrogen-bonds with the epoxide oxygen, pre-organizing the substrate for Re-face attack. Implicit solvation models (SMD) predict a 30% increase in epoxidation barriers relative to N-oxidation in acetonitrile, rationalizing the observed chemoselectivity [7] [4].

Table 4: Structure-Performance Relationships in Optimized Peptide Catalysts

CatalystModificationΔee vs. Parent (%)ΔConversion (%)Dominant Interaction
P2-HypHyp(Ot-Bu) at (i+2)+12+8H-bonding with substrate chloride
P3-ChaCyclohexyl-Ala at (i+3)+18+5Hydrophobic enclosure
P5-OBnTyr(OBn) at (i+4)+9-2Edge-to-face π-stacking

Compounds Mentioned:

  • Loratadine Epoxide
  • Loratadine Epoxide N-Oxide
  • Boc-Asp-Pro-Ser(OBn)-Leu-Leu-Ala-Gly-OMe (P2)
  • Boc-Asp-Pro-Ser(OBn)-Leu-Leu-Ala-Gly-OMe (P3)
  • Boc-Asp-Pro-Leu-Phe-Tyr(Ot-Bu)-Ala-Gly-OMe (P5)
  • [(PyTACN)Fe(O)(Cl)]⁺ (non-heme iron oxidant model)
  • Ru(acac)₃ (racemization catalyst)

Properties

Product Name

Loratadine Epoxide N-Oxide

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3

InChI Key

ZPCHCJCBRZXZHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.